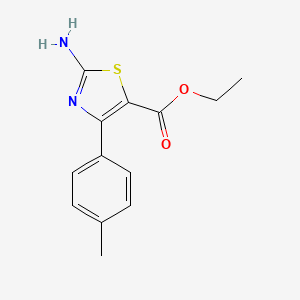

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is systematically named according to IUPAC guidelines as ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate . The nomenclature derives from its core structure:

- A thiazole ring (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3) forms the backbone.

- Substituents include:

- An amino group (-NH₂) at position 2.

- A p-tolyl group (4-methylphenyl) at position 4.

- An ethyl ester (-COOCH₂CH₃) at position 5.

The numbering prioritizes the thiazole nitrogen (position 1), ensuring systematic alignment with heterocyclic naming conventions.

Molecular Geometry and Crystallographic Characterization

While crystallographic data for this specific compound is not explicitly reported in the literature, analogous thiazole derivatives exhibit planar geometries due to aromatic ring stabilization. Key structural features inferred from related systems include:

- Thiazole ring planarity : The sulfur and nitrogen atoms contribute to conjugation, stabilizing the ring’s aromaticity.

- Substituent orientations :

Computational models predict a dihedral angle of ~30° between the thiazole and p-tolyl rings, optimizing π-π interactions in solid-state packing.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal characteristic vibrational modes (Table 1):

| Bond/Group | Frequency (cm⁻¹) | Appearance |

|---|---|---|

| N-H (amine) | 3300–3500 | Broad, medium |

| C=O (ester) | 1720–1740 | Strong, sharp |

| C=C (aromatic) | 1600–1585 | Medium, sharp |

| C-S (thiazole) | 650–690 | Weak |

The absence of O-H stretches confirms the absence of carboxylic acid impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- Ethyl group : δ 1.25 (t, J = 7.1 Hz, 3H, CH₃), δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂).

- Aromatic protons : δ 7.21–7.29 (m, 4H, p-tolyl).

- Amino group : δ 6.87 (s, 2H, NH₂).

- Thiazole proton : δ 7.02 (s, 1H, C3-H).

¹³C NMR (100 MHz, DMSO-d₆) :

- Ester carbonyl : δ 165.5.

- Thiazole carbons : δ 158.2 (C2), 142.1 (C4), 128.9 (C5).

- p-Tolyl carbons : δ 137.5 (C1'), 129.3 (C2'/C6'), 128.4 (C3'/C5'), 21.1 (CH₃).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight nucleophilic regions at the amino group and electrophilic zones at the ester carbonyl (Figure 1).

- Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the amino group to the thiazole ring stabilizes the structure by ~25 kcal/mol.

Figure 1 : Computed electrostatic potential map of this compound (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name |

ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULESIIXEDLMBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Ethyl 2-Amino-4-(p-Tolyl)Thiazole-5-Carboxylate

Thiazole Ring Formation via Hantzsch-Type Reaction

The thiazole core is typically synthesized via cyclization between α-haloketones and thiourea derivatives.

Protocol from 2-Bromo-1-(p-Tolyl)Ethanone

A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is refluxed for 1 hour. After concentration, water (50 mL) and saturated Na$$2$$CO$$3$$ (1.0 mL) are added to precipitate 4-(p-tolyl)thiazol-2-amine (4.40 g, 99% yield).

Key Data:

- Yield: 99%

- Characterization: $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$): δ 7.66 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 6H).

Integration of the Ethyl Carboxylate Group

To introduce the ethyl carboxylate, ethyl 2-chloroacetoacetate is reacted with thiourea in the presence of sodium carbonate (0.01–0.1 wt ratio) in ethanol. The mixture is heated to 40–55°C, followed by dropwise addition of the chloroacetoacetate, then maintained at 60–70°C for 5–5.5 hours.

Optimization Insights:

Advanced Synthesis and Process Optimization

Catalytic and Solvent Effects

The patent CN103664819A demonstrates that sodium carbonate (1.5 g per 33 g ethyl 2-chloroacetoacetate) in 20–25% ethyl acetate/ethanol achieves 98.39% yield. Comparative studies show:

| Condition | Yield (%) | Melting Point (°C) |

|---|---|---|

| 45°C, 65°C reflux | 98.39 | 172–173 |

| 45°C, 70°C reflux | 98.12 | 172–173 |

Mechanistic Note: Sodium carbonate neutralizes HCl generated during cyclization, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used.

Condensation: Aldehydes and ketones in the presence of acid or base catalysts.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Schiff Bases: Formed by reacting with aldehydes or ketones.

Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea under basic conditions. This method allows for the introduction of diverse functional groups, making it a versatile building block in organic synthesis.

Synthesis Methodology

- Starting Materials : Ethyl 2-bromoacetate, thiourea.

- Reaction Conditions : Basic medium, heating.

- Yield and Purity : The synthesis process can yield high-purity products suitable for further modifications .

This compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound show promising antitumor effects across various cancer cell lines:

- In vitro Studies : Compounds derived from the thiazole scaffold have been tested against multiple cancer types, including breast, colon, and melanoma cancers. Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : The antitumor activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent:

- Activity Spectrum : It has been evaluated against a range of bacterial and fungal strains, demonstrating effective inhibition at low concentrations.

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in drug discovery:

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Antimicrobial Applications : Its efficacy against various pathogens positions it as a candidate for developing new antibiotics or antifungal treatments.

- Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects. The presence of the thiazole ring and the p-tolyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Amino Group Reactivity: The 2-amino group in the target compound allows for urea/amide formation, a feature absent in non-amino analogs like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Substituent Impact : Bromophenyl derivatives (e.g., 5d) show enhanced SIRT2 inhibition (IC₅₀ = 2.7 μM) compared to the p-tolyl analog, likely due to stronger electron-withdrawing effects improving target binding .

Challenges and Limitations

- Synthetic Interference: Methylamino groups in analogs like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate require protection (e.g., tert-butoxycarbonyl) to prevent side reactions, unlike the more stable 2-amino group in the target compound .

- coli, highlighting substituent-dependent efficacy .

Biological Activity

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Thiazole derivatives, including this compound, have been associated with multiple biological effects:

- Antimicrobial Activity : Exhibits efficacy against a range of pathogens.

- Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines.

- Anti-inflammatory Effects : Modulates inflammatory responses.

- Antioxidant Activity : Protects against oxidative stress by inhibiting oxidative pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, including those involved in oxidative stress pathways. For instance, it inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune responses and inflammation.

- Receptor Interaction : The compound interacts with multiple receptors and enzymes, influencing various biochemical pathways that are essential for cellular function .

- Binding Mechanism : It binds to the active sites of target enzymes through competitive or non-competitive inhibition, leading to modulation of their activity.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro studies indicate significant activity against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL |

These findings suggest its potential as a therapeutic agent for treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer properties against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notable findings include:

- Inhibition of Cell Proliferation : IC50 values for cell proliferation inhibition were reported at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In studies assessing anti-inflammatory activity, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a clear reduction in biofilm formation at sub-MIC concentrations, highlighting its potential application in preventing device-related infections. -

Case Study on Cancer Cell Lines :

In vitro tests showed that treatment with this compound led to significant apoptosis in HeLa cells, as evidenced by increased annexin V staining and caspase activation assays.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate and its derivatives?

The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of thiourea with α-haloketones or α-halocarbonyl intermediates. For example, diethyl acetone-1,3-dicarboxylate can react with thiourea and sulfuryl chloride to form the thiazole core, followed by functionalization at the 4-position with aryl groups like p-tolyl . Derivatives are often synthesized via urea/thiourea condensation at the 2-amino group using aryl isocyanates (e.g., 3-methoxyphenyl isocyanate) under reflux in acetonitrile, yielding substituted ureas .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- IR spectroscopy : Identifies NH (3300–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .

- NMR (¹H and ¹³C) : Confirms substituent integration (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, aromatic protons from p-tolyl at δ ~7.1–7.3 ppm) .

- Mass spectrometry (HRMS/ESI) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 476.02755 for bromophenyl derivatives) .

Q. What are the typical functionalization sites for further derivatization?

The 2-amino group is highly reactive, enabling urea/thiourea formation via isocyanate or thiocyanate coupling . The 4-aryl group (e.g., p-tolyl) can be modified via cross-coupling reactions, while the ethyl ester at position 5 can undergo hydrolysis to carboxylic acids for additional conjugations .

Advanced Research Questions

Q. How do reaction conditions influence the yield of urea derivatives in thiazole-based syntheses?

Yields depend on:

- Temperature and time : Higher temperatures (80°C) and longer reaction times (6–8 hours) improve urea formation but may lead to side reactions .

- Solvent choice : Dry acetonitrile minimizes hydrolysis of isocyanates compared to polar protic solvents .

- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) reduce nucleophilicity of the 2-amino group, lowering yields (27–32% vs. 77% for unhindered analogs) .

Q. What computational methods are used to correlate structure with antimicrobial activity?

3D-QSAR models (CoMFA/CoMSIA) analyze steric, electrostatic, and hydrophobic fields to predict activity. For example, bulky substituents at the 4-position enhance antifungal activity by improving hydrophobic interactions with target enzymes . Molecular docking further identifies binding modes in SIRT2 or bacterial efflux pump targets .

Q. How does hydrogen bonding influence the crystal packing of thiazole derivatives?

Graph set analysis (Etter’s method) reveals patterns like R₂²(8) motifs, where NH groups form hydrogen bonds with carbonyl oxygen atoms. These interactions stabilize crystal lattices and affect solubility and melting points .

Q. How to analyze discrepancies in biological activity data across substituted derivatives?

Conflicting data may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity but reduce solubility, leading to false negatives in broth dilution assays .

- Assay conditions : Variations in fungal spore density or incubation time can alter MIC values .

Q. What strategies overcome low yields during cyclization reactions?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Catalytic additives : Piperidine or acetic acid accelerates enamine formation in cyclization steps .

- Solvent optimization : Ethanol or DMF enhances intermediate solubility, preventing premature precipitation .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data in structural determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.